molecular formula C12H13IN2O2S B288193 1-[(4-iodophenyl)sulfonyl]-2-propyl-1H-imidazole

1-[(4-iodophenyl)sulfonyl]-2-propyl-1H-imidazole

Cat. No. B288193
M. Wt: 376.22 g/mol
InChI Key: VNAOTXSGGQEDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-iodophenyl)sulfonyl]-2-propyl-1H-imidazole, also known as PSB-603, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(4-iodophenyl)sulfonyl]-2-propyl-1H-imidazole involves the inhibition of the target enzymes by binding to their active sites. This leads to a decrease in the activity of the enzymes and consequently, a reduction in the physiological processes that they regulate. The exact mechanism of action of 1-[(4-iodophenyl)sulfonyl]-2-propyl-1H-imidazole varies depending on the target enzyme and its specific mode of action.
Biochemical and Physiological Effects:
1-[(4-iodophenyl)sulfonyl]-2-propyl-1H-imidazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, it has been found to have neuroprotective effects and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-iodophenyl)sulfonyl]-2-propyl-1H-imidazole in lab experiments is its high potency and selectivity towards its target enzymes. This allows for a more specific and targeted approach to studying the physiological processes that are regulated by these enzymes. However, one of the limitations of using 1-[(4-iodophenyl)sulfonyl]-2-propyl-1H-imidazole is its potential toxicity and off-target effects. Therefore, careful consideration must be given to the dosage and administration of this compound in lab experiments.

Future Directions

There are several future directions for the study of 1-[(4-iodophenyl)sulfonyl]-2-propyl-1H-imidazole. One area of interest is the development of 1-[(4-iodophenyl)sulfonyl]-2-propyl-1H-imidazole derivatives with improved potency and selectivity towards specific target enzymes. Additionally, the potential therapeutic applications of 1-[(4-iodophenyl)sulfonyl]-2-propyl-1H-imidazole in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases, warrant further investigation. Finally, the safety and toxicity of 1-[(4-iodophenyl)sulfonyl]-2-propyl-1H-imidazole in vivo need to be thoroughly evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-[(4-iodophenyl)sulfonyl]-2-propyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high potency and selectivity towards its target enzymes make it a valuable tool for studying the physiological processes that are regulated by these enzymes. However, further research is needed to fully understand the potential therapeutic applications of 1-[(4-iodophenyl)sulfonyl]-2-propyl-1H-imidazole and its safety and toxicity in vivo.

Synthesis Methods

The synthesis of 1-[(4-iodophenyl)sulfonyl]-2-propyl-1H-imidazole involves the reaction between 4-iodobenzenesulfonyl chloride and 2-propylimidazole in the presence of a base. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product is ensured by recrystallization from a suitable solvent.

Scientific Research Applications

1-[(4-iodophenyl)sulfonyl]-2-propyl-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit inhibitory activity against a wide range of enzymes, including phosphodiesterases, histone deacetylases, and carbonic anhydrases. These enzymes are involved in various physiological processes and their dysregulation has been linked to several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

properties

Product Name

1-[(4-iodophenyl)sulfonyl]-2-propyl-1H-imidazole

Molecular Formula

C12H13IN2O2S

Molecular Weight

376.22 g/mol

IUPAC Name

1-(4-iodophenyl)sulfonyl-2-propylimidazole

InChI

InChI=1S/C12H13IN2O2S/c1-2-3-12-14-8-9-15(12)18(16,17)11-6-4-10(13)5-7-11/h4-9H,2-3H2,1H3

InChI Key

VNAOTXSGGQEDPG-UHFFFAOYSA-N

SMILES

CCCC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)I

Canonical SMILES

CCCC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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